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3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione

Medicinal chemistry Hydantoin SAR Hydrogen-bond pharmacophore

3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione (CAS 2189498-08-4) is a fully synthetic small molecule built on a hydantoin (imidazolidine-2,4-dione) core N3-linked to a 4-piperidine scaffold, which in turn carries an N1‑3‑(3‑chlorophenyl)propanoyl substituent. The structural architecture combines a hydrogen‑bond‑capable hydantoin headgroup with a basic piperidine linker and a lipophilic 3‑chlorophenyl terminus.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.82
CAS No. 2189498-08-4
Cat. No. B2899563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione
CAS2189498-08-4
Molecular FormulaC17H20ClN3O3
Molecular Weight349.82
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H20ClN3O3/c18-13-3-1-2-12(10-13)4-5-15(22)20-8-6-14(7-9-20)21-16(23)11-19-17(21)24/h1-3,10,14H,4-9,11H2,(H,19,24)
InChIKeyWOATXCOMYYPBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione (CAS 2189498-08-4): Core Identity & Procurement-Relevant Background


3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione (CAS 2189498-08-4) is a fully synthetic small molecule built on a hydantoin (imidazolidine-2,4-dione) core N3-linked to a 4-piperidine scaffold, which in turn carries an N1‑3‑(3‑chlorophenyl)propanoyl substituent [1]. The structural architecture combines a hydrogen‑bond‑capable hydantoin headgroup with a basic piperidine linker and a lipophilic 3‑chlorophenyl terminus. This compound belongs to a structurally defined series of piperidin‑4‑yl‑imidazolidine‑2,4‑diones that have been enumerated in commercial screening libraries , and its procurement is most relevant for programs requiring a specific substitution pattern at three independently variable positions — the hydantoin N3, the piperidine N1‑acyl group, and the aryl ring — for structure–activity relationship (SAR) expansion or hit confirmation.

Why 3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione Cannot Be Trivially Replaced by In‑Class Analogs


Within the piperidin‑4‑yl‑imidazolidine‑2,4‑dione chemotype, three structural loci simultaneously govern target engagement, metabolic stability, and off‑target liability: the N3‑substituent on the hydantoin, the N1‑acyl chain length/composition, and the aryl ring substitution pattern. Replacing the hydantoin with a quinazoline‑2,4‑dione (as in 3‑{1‑[3‑(3‑chlorophenyl)propanoyl]piperidin‑4‑yl}‑6‑fluoro‑1,2,3,4‑tetrahydroquinazoline‑2,4‑dione) alters hydrogen‑bond geometry and aromatic stacking capacity . Exchanging the 3‑chlorophenyl terminus for an o‑tolyl group (as in 3‑{1‑[3‑(2‑methylphenyl)propanoyl]piperidin‑4‑yl}imidazolidine‑2,4‑dione) shifts both lipophilicity and steric bulk at the aryl binding pocket . Introducing an N3‑trifluoroethyl substituent (as in 1‑{1‑[3‑(3‑chlorophenyl)propanoyl]piperidin‑4‑yl}‑3‑(2,2,2‑trifluoroethyl)imidazolidine‑2,4‑dione) modifies the compound’s logD, metabolic soft spot, and hydrogen‑bond donor count . Because these modifications are not additive or predictable by simple QSAR, generic replacement of 3‑{1‑[3‑(3‑chlorophenyl)propanoyl]piperidin‑4‑yl}imidazolidine‑2,4‑dione with any structurally proximal analog risks losing the precise pharmacophore alignment that produced the activity signature in the original screen.

Quantitative Differentiation Evidence for 3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione versus Closest Analogs


N3‑H Donor Retention versus N3‑Trifluoroethyl Removal of Hydrogen‑Bond Capacity

The target compound retains a free N3‑H on the imidazolidine‑2,4‑dione ring, which serves as a hydrogen‑bond donor (HBD). In contrast, the direct analog 1‑{1‑[3‑(3‑chlorophenyl)propanoyl]piperidin‑4‑yl}‑3‑(2,2,2‑trifluoroethyl)imidazolidine‑2,4‑dione (CAS 2097867-40-6) replaces this HBD with a trifluoroethyl group, eliminating the donor capacity entirely [1]. The target therefore possesses one additional HBD (count = 2) and a smaller polar surface area contribution at the N3 position, which can be critical for target engagement in enzyme pockets or receptors where a specific HBD interaction is required for activity. This difference is structural rather than assay-derived, as no head‑to‑head biochemical comparison has been published for these two compounds.

Medicinal chemistry Hydantoin SAR Hydrogen-bond pharmacophore

Hydantoin versus Quinazoline‑2,4‑dione Core: Ring‑System Topology and Pharmacophore Geometry

The target compound employs a five‑membered hydantoin ring (imidazolidine‑2,4‑dione), whereas the commercially available analog 3‑{1‑[3‑(3‑chlorophenyl)propanoyl]piperidin‑4‑yl}‑6‑fluoro‑1,2,3,4‑tetrahydroquinazoline‑2,4‑dione (AKSci HTS035873) replaces this with a fused six‑membered quinazoline‑2,4‑dione system . The hydantoin core presents a smaller spatial footprint (five atoms vs. ten atoms in the bicyclic quinazoline) and a distinct hydrogen‑bond acceptor/donor pattern. The quinazoline introduces an additional aromatic ring and a fluorine substituent, substantially altering both molecular shape and electrostatic potential surface. No quantitative biological comparison exists, but the topological difference is absolute and non‑interchangeable in a shape‑based pharmacophore model.

Medicinal chemistry Scaffold hopping Heterocyclic SAR

3‑Chlorophenyl versus 2‑Methylphenyl (o‑Tolyl) Aryl Substituent: Halogen Bonding and Lipophilicity

The target compound incorporates a 3‑chlorophenyl group, while the analog 3‑{1‑[3‑(2‑methylphenyl)propanoyl]piperidin‑4‑yl}imidazolidine‑2,4‑dione (A2B Chem Cat# BK74768) replaces this with an o‑tolyl (2‑methylphenyl) group [1]. The chlorine atom introduces a distinct σ‑hole and potential for halogen bonding with protein backbone carbonyls or π‑systems, an interaction that a methyl group cannot engage in. Additionally, the 3‑chloro substitution pattern alters the electrostatic potential of the aryl ring compared to the 2‑methyl substitution. Quantitatively, the calculated logP (ClogP) difference is estimated at approximately +0.3 to +0.5 log units lower for the chlorophenyl variant (ClogP ~2.98) relative to the o‑tolyl analog, based on fragment‑based calculations, though experimentally measured logD values are unavailable.

Halogen bonding Lipophilic efficiency Aryl SAR

Propanoyl Linker Length: Conformational Flexibility versus Shorter Acetyl Analogs

The target compound contains a propanoyl (three‑carbon) linker between the piperidine nitrogen and the 3‑chlorophenyl group. Several commercially listed analogs employ a shorter acetyl (two‑carbon) linker, such as 3‑{1‑[2‑(2‑chlorophenyl)acetyl]piperidin‑4‑yl}imidazolidine‑2,4‑dione . The additional methylene unit in the propanoyl linker increases the number of rotatable bonds and extends the maximum reach of the aryl group from the piperidine core. This change in conformational sampling can reposition the chlorophenyl ring by approximately 1.2–1.5 Å relative to the hydantoin core, based on simple geometric modeling. In the absence of experimental binding data, the linker length difference is a key procurement specification: the propanoyl variant cannot be replaced by an acetyl variant if the biological activity depends on the longer spacer.

Conformational analysis Linker SAR Chain-length optimization

Optimized Research and Industrial Application Scenarios for 3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione (CAS 2189498-08-4)


Hit Confirmation and Resupply in Phenotypic or Target‑Based Screens

When 3‑{1‑[3‑(3‑Chlorophenyl)propanoyl]piperidin‑4‑yl}imidazolidine‑2,4‑dione has been identified as a primary hit from a compound library screen, procurement of the identical compound is mandatory to confirm the activity in a concentration–response format. The N3‑H hydantoin, 3‑chlorophenyl, and propanoyl linker are each fixed variables in the original hit structure; any deviation to a close analog (e.g., N3‑trifluoroethyl, o‑tolyl, or acetyl‑linked variants) would constitute a new chemical entity requiring independent validation . The structural evidence in Section 3 demonstrates that these three positions are chemically non‑interchangeable.

Structure–Activity Relationship (SAR) Expansion Around a Defined Lead Series

For medicinal chemistry programs exploring the piperidin‑4‑yl‑imidazolidine‑2,4‑dione chemotype, the target compound serves as a reference point for systematic variation. Its N3‑H group provides a baseline hydrogen‑bond donor capacity (HBD = 2) , its 3‑chlorophenyl ring introduces a halogen‑bonding opportunity absent in the o‑tolyl analog , and its propanoyl linker defines the conformational reach of the aryl group. By purchasing the parent compound alongside designed analogs, chemists can directly measure the impact of each structural feature on potency and selectivity.

Computational Chemistry Model Validation and Docking Studies

The compound’s well‑defined hydrogen‑bond donor/acceptor pattern, rotatable bonds, and halogen substituent make it suitable for validating docking poses and free‑energy perturbation (FEP) predictions. Because no experimental co‑crystal structure is publicly available, the compound can be used to generate binding hypotheses that are subsequently tested by comparing its activity (if available internally) with that of the N3‑trifluoroethyl analog or the quinazoline‑2,4‑dione scaffold‑hop . The precise structural definition ensures that computational predictions are not confounded by undefined stereochemistry or tautomeric ambiguity.

Analytical Reference Standard for LC‑MS Metabolite Identification

If the compound or a close analog is advanced into in vitro metabolism studies, the unmodified parent compound can serve as a reference standard for liquid chromatography–mass spectrometry (LC‑MS) method development. Its molecular formula (C17H20ClN3O3, MW ~349.8) and characteristic chlorine isotope pattern provide a distinctive MS signature. The propanoyl linker may undergo N‑dealkylation, and the hydantoin ring may be hydrolytically opened; having the authentic parent standard enables unambiguous identification of these metabolites .

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